Fungicidal Potency Deficit vs. R-Enantiomer
In vitro fungicidal assays against F. graminearum, the primary causal agent of Fusarium head blight, demonstrate a stark potency difference between the two prothioconazole enantiomers. The R-(-)-enantiomer exhibits 9.12 to 17.73 times higher fungicidal activity than the S-(+)-enantiomer across all tested conditions, confirming that the S-enantiomer is the significantly less active component of the racemic mixture [1]. This is further corroborated by a broader study across multiple pathogenic fungi, where R-prothioconazole was 6-262 times more potent than S-prothioconazole, highlighting the consistent and substantial activity deficit of the S-form [2].
| Evidence Dimension | Fungicidal Activity (Relative Potency) |
|---|---|
| Target Compound Data | S-(+)-prothioconazole (baseline = 1) |
| Comparator Or Baseline | R-(-)-prothioconazole: 9.12-17.73 times higher activity; 6-262 times more potent across various fungi |
| Quantified Difference | S-(+)-prothioconazole is 5.6-99.6% less potent than R-(-)-prothioconazole depending on the fungal species and condition. |
| Conditions | In vitro mycelial growth inhibition assays on Fusarium graminearum and other pathogenic fungi. |
Why This Matters
This directly quantifies the low contribution of the S-enantiomer to the overall efficacy of racemic prothioconazole products, justifying the need for enantiomer-specific analysis in residue and efficacy studies.
- [1] Li, C., Fan, S., Wen, Y., Tan, Z., & Liu, C. (2022). Enantioselective effect of chiral fungicide prothioconazole on Fusarium graminearum: Fungicidal activity and DON biosynthesis. Environmental Pollution, 307, 119553. View Source
- [2] Zhang, Z., Du, G., Gao, B., Hu, K., Kaziem, A. E., Li, L., He, Z., Shi, H., & Wang, M. (2019). Stereoselective bioactivity of the chiral triazole fungicide prothioconazole and its metabolite. Pesticide Biochemistry and Physiology, 160, 61-69. View Source
